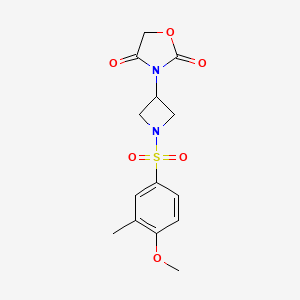

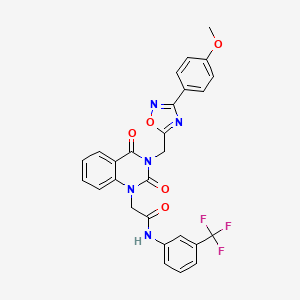

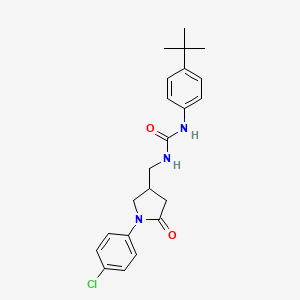

3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MS-275 and belongs to the class of histone deacetylase inhibitors.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

The compound 3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, related to azetidine-2,4-diones and oxazolidine derivatives, is involved in various synthetic and chemical transformation processes. For instance, studies have shown the conversion of potassium benzylpenicillinate into derivatives of 3-phenylacetamidoazetidine-2,4-diones, highlighting a method involving a Norrish Type II photoreaction for synthesizing azetidine-2,4-diones (A. Kaura & R. J. Stoodley, 1988). Another research outlines the synthesis and base-catalyzed ring transformation of oxazolidin-thiazolones into different structures, demonstrating the versatility of oxazolidine derivatives in chemical reactions (A. Sápi et al., 1997).

Agricultural Applications

Compounds like famoxadone, which is structurally related to oxazolidine-2,4-diones, have found applications in agriculture as fungicides. Famoxadone, specifically, shows excellent control of plant pathogens across various classes, demonstrating the potential agricultural applications of oxazolidine derivatives (J. A. Sternberg et al., 2001).

Antibacterial Properties

Oxazolidinones, a class to which this compound is related, are known for their unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs like U-100592 and U-100766 have been highlighted for their in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to common antitubercular agents (G. Zurenko et al., 1996). This indicates the significant potential of 3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione and its derivatives in developing new antibacterial agents.

Enzyme Inhibition

Azetidine-2,4-diones have been studied as scaffolds for designing enzyme inhibitors, with specific focus on their ability to inhibit elastase, an enzyme involved in various inflammatory and degenerative diseases. These inhibitors, by incorporating structural elements for molecular recognition, have shown potential in targeting enzymes like porcine pancreatic elastase (J. Mulchande et al., 2008).

Propiedades

IUPAC Name |

3-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S/c1-9-5-11(3-4-12(9)21-2)23(19,20)15-6-10(7-15)16-13(17)8-22-14(16)18/h3-5,10H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVREYDJBCSSFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995108.png)

![8-(2,4-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2995116.png)

![2-[2-(Propan-2-yloxymethyl)phenyl]acetic acid](/img/structure/B2995122.png)